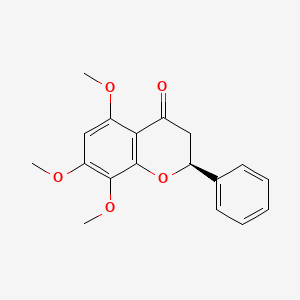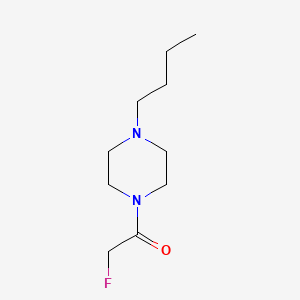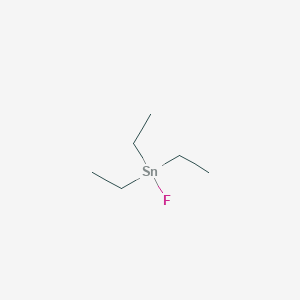
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is an ester compound formed from the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. This compound is notable for its unique structure, which includes both saturated and unsaturated fatty acid chains. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the product. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The unsaturated oleate moiety can be oxidized to form epoxides or hydroperoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
科学的研究の応用
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
作用機序
The mechanism of action of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleate groups.
Glyceryl tripalmitate: Contains three palmitate groups, making it fully saturated.
Glyceryl tributyrate: Contains three butyrate groups, making it more volatile and less hydrophobic.
Uniqueness
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is unique due to its combination of saturated and unsaturated fatty acid chains. This gives it a balance of stability and reactivity, making it suitable for a variety of applications. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic environments, enhancing its versatility in scientific and industrial applications.
特性
分子式 |
C41H76O6 |
|---|---|
分子量 |
665.0 g/mol |
IUPAC名 |
(2-butanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-40(43)46-37-38(47-41(44)33-6-3)36-45-39(42)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChIキー |
TWKWYCVAZLLYFN-VXPUYCOJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)




![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)






